2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate
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Overview
Description
2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate is a chemical compound with the molecular formula C14H22O2Si. It is known for its unique structure, which includes a trimethylsilyl group and two pent-4-ynoate groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate typically involves the reaction of 4-pentynoic acid with 2-(trimethylsilyl)methylpent-4-yn-1-ol. The reaction is carried out under anhydrous conditions using a suitable catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The alkyne groups can undergo cycloaddition reactions, forming new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: A related compound with similar alkyne functionality.
2-(Trimethylsilyl)methylpent-4-yn-1-ol: Shares the trimethylsilyl group and alkyne functionality.
4-Pentynoic acid: Contains the pent-4-ynoate group
Uniqueness
2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate is unique due to the presence of both trimethylsilyl and pent-4-ynoate groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H22O2Si |
---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
2-(trimethylsilylmethyl)pent-4-ynyl pent-4-ynoate |
InChI |
InChI=1S/C14H22O2Si/c1-6-8-10-14(15)16-11-13(9-7-2)12-17(3,4)5/h1-2,13H,8-12H2,3-5H3 |
InChI Key |
UJMUXBUPPBKJMB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(CC#C)COC(=O)CCC#C |
Origin of Product |
United States |
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